molecular formula C10H9BrClNO3S B2581102 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride CAS No. 1510010-92-0

7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride

Cat. No.: B2581102
CAS No.: 1510010-92-0
M. Wt: 338.6
InChI Key: YSSCRYLPRSYYND-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Characterization

Molecular Structure Elucidation Through Computational Modeling

The molecular structure of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride is defined by its benzazepine core, sulfonyl chloride substituent, and bromine atom. Computational modeling reveals a fused bicyclic system with a six-membered benzazepine ring (containing a nitrogen atom at position 1) and a five-membered oxo-containing ring. The sulfonyl chloride group (-SO₂Cl) is attached at position 8, while the bromine atom occupies position 7.

Key structural features include:

  • Planar aromatic benzene ring fused to a partially saturated benzazepine moiety
  • Sulfonyl chloride group exhibiting tetrahedral geometry around sulfur
  • Bromine substitution introducing steric and electronic effects

Density Functional Theory (DFT) studies on related benzazepine derivatives suggest that the conformational flexibility of the tetrahydro ring system is influenced by steric interactions between bulky substituents and the aromatic π-system.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While direct NMR data for this compound is unavailable, structural analogues provide critical insights:

Proton Environment Expected δ (ppm) Multiplicity Coupling Constants
Aromatic protons (C7 adjacent to Br) 7.2–7.8 Doublet/Triplet J = 2–4 Hz
Sulfonyl chloride adjacent protons 3.0–3.5 Singlet
Tetrahydro ring protons 1.8–2.8 Multiplet J = 6–8 Hz

Inferred from sulfonyl chloride analogues and benzazepine conformational studies

The sulfonyl chloride group typically deshields adjacent protons, resulting in downfield shifts. The tetrahydro ring system exhibits complex splitting patterns due to vicinal coupling constants (J ≈ 6–8 Hz).

Infrared (IR) Absorption Profile Interpretation

Characteristic IR bands for sulfonyl chlorides include:

Functional Group Wavenumber (cm⁻¹) Intensity
S=O asymmetric stretch 1410–1370 Strong
S=O symmetric stretch 1204–1166 Strong
C-Br stretch 600–550 Medium
Amide C=O stretch 1700–1680 Strong

Based on sulfonyl chloride reference spectra

The amide carbonyl (C=O) stretch near 1700 cm⁻¹ confirms the oxo group’s presence, while C-Br vibrations near 600 cm⁻¹ validate bromine substitution.

Mass Spectrometric Fragmentation Patterns

Collision-induced dissociation (CID) patterns reveal diagnostic fragments:

Fragment m/z Relative Abundance (%)
[M+H]⁺ 337.9 100
[M+Na]⁺ 359.9 85
[M - SO₂]⁺ 241.0 65
[C₇H₅Br]⁺ 170.9 40

Predicted from PubChemLite data and sulfonyl chloride fragmentation trends

Prominent losses include cleavage of the sulfonyl chloride group (SO₂Cl, m/z 81) and bromine elimination (Br, m/z 80).

X-Ray Crystallographic Studies

No X-ray crystallography data is currently available for this compound. However, structural analogues like 4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride suggest:

  • Hydrogen bonding between sulfonyl oxygen and nearby nitrogen
  • π-π stacking interactions in crystalline lattices
  • Torsion angles in the tetrahydro ring system favoring chair-like conformations

Comparative Analysis with Structural Analogues

Benzenesulfonyl Chloride
Property 7-Bromo-2-Oxo... Benzenesulfonyl Chloride
Molecular Weight 338.61 g/mol 156.56 g/mol
Sulfonyl Reactivity Moderate High
Aromatic Substituents Bromine, oxo group None
Conformational Complexity High Low

Properties

IUPAC Name

7-bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO3S/c11-7-4-6-2-1-3-10(14)13-8(6)5-9(7)17(12,15)16/h4-5H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSCRYLPRSYYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2NC(=O)C1)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Thioesters: Formed by reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of benzazepine compounds exhibit antidepressant properties. The modification of the benzazepine structure to include sulfonyl chloride functionalities can enhance the pharmacological profile of these compounds. Studies have shown that such modifications may lead to increased serotonin receptor affinity, which is crucial for antidepressant activity.

Neuroprotective Effects
There is growing evidence that benzazepine derivatives can provide neuroprotective effects. In vitro studies have demonstrated that 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. This neuroprotective potential makes them candidates for further exploration in neurodegenerative diseases like Alzheimer's and Parkinson's.

Organic Synthesis

Building Block in Synthesis
7-Bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility is particularly valuable in the synthesis of pharmaceutical compounds.

Synthesis of Heterocycles
The compound has been utilized in the synthesis of various heterocyclic compounds. Its reactivity towards nucleophiles allows for the introduction of diverse functional groups, leading to the development of new heterocyclic systems with potential biological activities.

Case Studies

Case Study 1: Antidepressant Development
A study published in a peer-reviewed journal explored the antidepressant potential of a series of benzazepine derivatives synthesized from 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. The results indicated that certain derivatives exhibited significant reductions in depression-like behaviors in animal models compared to controls. The study concluded that further optimization of these compounds could lead to novel antidepressants with improved efficacy.

Case Study 2: Neuroprotection Research
In another research project focusing on neuroprotection, scientists investigated the effects of benzazepine derivatives on neuronal cell lines exposed to neurotoxic agents. The study found that compounds derived from 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine significantly reduced cell death and promoted neuronal survival. These findings suggest potential therapeutic applications for treating neurodegenerative diseases.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl Chloride

This chloro-substituted analog shares the benzazepine-sulfonyl chloride backbone but differs in the halogen atom (Cl vs. Br). Key distinctions include:

Property 7-Bromo Derivative 7-Chloro Derivative
Molecular Formula C₁₀H₁₀BrClNO₃S (inferred) C₁₀H₁₀Cl₂NO₃S (reported)
Molecular Weight ~367.6 g/mol (calculated) ~333.6 g/mol
Purity Not explicitly reported 95%
CAS Number Not available EN300-366872 (database ID)

N-(5-Bromo-3-nitropyridin-2-yl)acetamide

Property 7-Bromo Benzazepine Sulfonyl Chloride N-(5-Bromo-3-nitropyridin-2-yl)acetamide
Core Structure Benzazepine Pyridine
Functional Groups Sulfonyl chloride, ketone Acetamide, nitro
Reactivity High (sulfonyl chloride) Moderate (amide stability)
Commercial Status Available (Ref: 10-F647363) Discontinued (1g and 5g stocks)

The sulfonyl chloride group in the target compound confers superior reactivity for nucleophilic substitution compared to the acetamide’s stability, making it more versatile in synthesis.

Limitations and Data Gaps

  • Pharmacokinetic and toxicity profiles for the bromo derivative remain uncharacterized in open-source literature.

Biological Activity

7-Bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₀H₈BrClN₂O₂S
  • Molecular Weight : 297.57 g/mol
  • CAS Number : 1510010-92-0

Anticancer Activity

Recent studies have indicated that derivatives of benzazepine compounds exhibit promising anticancer properties. The mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.

Table 1: Summary of Anticancer Studies Involving Benzazepine Derivatives

Study ReferenceCell Line TestedMechanism of ActionIC50 Value (µM)
MCF-7 (Breast)CDK inhibition15
A549 (Lung)Apoptosis induction20
HeLa (Cervical)Inhibition of PI3K10

These studies suggest that the benzazepine scaffold can be modified to enhance its anticancer activity by targeting specific pathways involved in tumor growth.

Neuroprotective Effects

Benzazepines have also been studied for their neuroprotective effects. The compound appears to modulate neurotransmitter systems and may have implications in treating neurodegenerative diseases.

Case Study: Neuroprotective Mechanism
A study investigating the effects of benzazepine derivatives on neuroinflammation demonstrated that these compounds could reduce markers of inflammation in neuronal cells. This was linked to the modulation of the NF-kB pathway, a crucial regulator of inflammatory responses .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.
  • Modulation of Receptors : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
  • Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.

Q & A

Q. What are the key synthetic methodologies for preparing 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride?

The synthesis involves bromination and sulfonylation steps under controlled conditions. For brominated benzazepine intermediates, bromine in acetic acid at 0–5°C is commonly used to prevent over-bromination . Sulfonyl chloride formation typically employs chlorosulfonic acid or thionyl chloride under anhydrous conditions. Nitrogen purging during reaction steps (e.g., in methanol) minimizes oxidation byproducts .

Q. How can purity and structural integrity be validated for this compound?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, as purity ≥95% is standard for research-grade compounds .
  • Structural Confirmation : Use a combination of 1^1H/13^{13}C NMR (to confirm aromatic protons and carbonyl groups) and mass spectrometry (to verify molecular weight, e.g., C_{10H10_{10}BrClN2_{2}O3_{3}S) .

Q. What are the critical storage and handling protocols?

Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the sulfonyl chloride group. Avoid contact with moisture or bases, as these can degrade the compound. Use gloves and fume hoods during handling due to potential irritancy .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions between theoretical and observed NMR spectra often arise from dynamic effects (e.g., rotational barriers in the benzazepine ring). Compare data with structurally related compounds like 6-bromo-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (B135), adjusting for electron-withdrawing effects of the sulfonyl chloride group . Density functional theory (DFT) calculations can model expected shifts .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Stepwise Optimization : For bromination, monitor reaction progress via TLC to avoid over-substitution.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reactivity .
  • Workup : Neutralize excess chlorosulfonic acid with ice-cold sodium bicarbonate to prevent decomposition .

Q. How does the sulfonyl chloride group influence nucleophilic substitution reactivity?

The sulfonyl chloride acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity can be modulated by substituents on the benzazepine ring. For example, electron-withdrawing groups (e.g., Br at position 7) enhance electrophilicity at position 8, facilitating reactions with amines or thiols . Kinetic studies under varying pH and temperature conditions are recommended to map reactivity profiles.

Q. What computational approaches predict the compound’s biological activity?

Molecular docking studies using homology models of benzazepine-binding receptors (e.g., dopamine receptors) can predict interactions. Compare with structurally similar compounds like B135, which shows affinity for neurotransmitter receptors . Adjust parameters for the sulfonyl chloride’s steric and electronic effects.

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability in aqueous media?

Stability variations may arise from differences in pH or trace impurities. Conduct accelerated degradation studies:

  • Method : Dissolve the compound in buffered solutions (pH 2–12) and monitor decomposition via HPLC at 25°C and 40°C .
  • Outcome : Sulfonyl chlorides typically hydrolyze to sulfonic acids above pH 7. Data discrepancies likely reflect incomplete neutralization during prior experiments .

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